molecular formula C23H25NO4 B4942048 8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline

8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline

Cat. No. B4942048
M. Wt: 379.4 g/mol
InChI Key: BLUMOMVZXNVWPT-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline, also known as LY294002, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized by researchers at Eli Lilly and Company in the 1990s and has since become a valuable tool for studying various cellular processes.

Mechanism of Action

8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in various cellular processes. 8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting PI3K, 8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline has been shown to inhibit other kinases, including DNA-PK, mTOR, and CK2. 8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response. 8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline has been shown to induce autophagy, a process by which cells degrade and recycle their own components. 8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline has also been shown to modulate glucose metabolism and insulin signaling, making it a potential therapeutic agent for diabetes treatment.

Advantages and Limitations for Lab Experiments

8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline has several advantages as a tool for studying cellular processes. It is a potent and selective inhibitor of PI3K, making it a valuable tool for studying the role of PI3K in various cellular processes. 8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline is also cell-permeable, making it easy to administer to cells in culture. However, 8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline has some limitations as well. It is a small molecule inhibitor that can have off-target effects on other kinases. 8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline can also be toxic to cells at high concentrations, making it important to use appropriate dosages in experiments.

Future Directions

There are several future directions for research on 8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline. One area of research is the development of more potent and selective inhibitors of PI3K. Another area of research is the identification of new targets for 8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline, which could lead to the development of new therapeutic agents for various diseases. Additionally, the use of 8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline is synthesized through a multistep process that involves the reaction of 2-methoxy-4-(prop-1-en-1-yl)phenol with ethylene oxide, followed by reaction with 8-aminoquinoline. The resulting intermediate is then reacted with ethylene oxide again to yield 8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline. The synthesis method has been optimized over the years, and several variations have been reported in the literature.

Scientific Research Applications

8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline is widely used in scientific research as a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is a key enzyme involved in various cellular processes, including cell growth, proliferation, survival, and metabolism. 8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline has been shown to inhibit the activity of all class I PI3K isoforms, making it a valuable tool for studying the role of PI3K in various cellular processes.

properties

IUPAC Name

8-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-3-6-18-10-11-20(22(17-18)25-2)27-15-13-26-14-16-28-21-9-4-7-19-8-5-12-24-23(19)21/h3-12,17H,13-16H2,1-2H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUMOMVZXNVWPT-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-{2-[2-Methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline

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